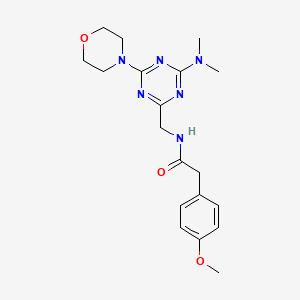

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is a triazine-based compound featuring a dimethylamino group at position 4, a morpholino substituent at position 6, and a methylacetamide side chain linked to a 4-methoxyphenyl moiety. This structure combines electron-donating (dimethylamino, morpholino) and lipophilic (4-methoxyphenyl) groups, which are critical for modulating physicochemical and biological properties.

Characterization techniques such as ¹H/¹³C NMR, HRMS, and FT-IR (e.g., N-H stretches at ~3330 cm⁻¹, C=O at ~1659 cm⁻¹) are standard for confirming triazine derivatives, as seen in structurally related compounds . Density functional theory (DFT) studies on similar triazines reveal insights into molecular electrostatic potentials and frontier orbitals, which influence reactivity and binding interactions .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O3/c1-24(2)18-21-16(22-19(23-18)25-8-10-28-11-9-25)13-20-17(26)12-14-4-6-15(27-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKZNKZKAXQKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide often starts with the preparation of the triazine ring, followed by the introduction of the dimethylamino and morpholino groups. Typically, a precursor like cyanuric chloride reacts with dimethylamine and morpholine in a stepwise manner under controlled temperatures and pH conditions to form the substituted triazine derivative. This intermediate then undergoes a nucleophilic substitution reaction with a methoxyphenylacetamide under basic conditions to yield the final compound.

Industrial Production Methods

On an industrial scale, the production process is optimized for higher yields and purity. This may involve using continuous flow reactors for the triazine formation and subsequent substitution reactions. Solvent choices, reaction temperatures, and the use of catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: : Under oxidative conditions, certain functional groups can be modified.

Reduction: : Selective reduction can modify the triazine ring or the acetamide moiety.

Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions due to its reactive sites.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Hydrides like lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Alkylating agents, halogens, or nucleophiles like amines or thiols.

Major Products Formed

Oxidation: : Formation of N-oxides or hydroxylated derivatives.

Reduction: : Reduced triazine or acetamide derivatives.

Substitution: : New compounds with varied functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is used in organic synthesis as a building block for complex molecules. Its reactive functional groups allow for a wide range of synthetic transformations.

Biology

This compound is investigated for its potential biological activities, such as enzyme inhibition, due to the triazine ring's known bioactivity. It could serve as a lead compound in drug discovery.

Medicine

Potential therapeutic applications include targeting specific enzymes or pathways involved in diseases. The morpholino group suggests possible use in antisense therapy.

Industry

In industrial applications, this compound can be utilized in the production of advanced materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide exerts its effects depends on its target. In biological systems, it may interact with enzymes or receptors, altering their function. The triazine ring can engage in hydrogen bonding and electrostatic interactions, while the dimethylamino and morpholino groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Morpholino vs. Styryl Substitutions

- However, this reduces solubility compared to morpholino derivatives due to increased hydrophobicity .

- Morpholino-containing analogs (e.g., 4-chloro-N-methyl-6-morpholino-1,3,5-triazin-2-amine): The morpholino group improves aqueous solubility via hydrogen bonding, critical for pharmaceutical applications. In the target compound, this likely enhances bioavailability relative to styryl analogs .

Acetamide Linker Modifications

- H11 (Olmutinib derivative): Replacing the 4-methoxyphenylacetamide with a thiophene-acrylamide group (as in H11) increases electrophilicity, enabling covalent binding to kinase targets. This modification correlates with antitumor activity (IC₅₀ values in nanomolar ranges) but may reduce metabolic stability .

- Pesticide derivatives (e.g., metsulfuron methyl ester): Sulfonylurea-linked triazines exhibit herbicidal activity, highlighting the impact of substituents on target specificity. The target compound’s acetamide group distinguishes it from these agrochemicals .

Structural and Electronic Comparisons

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with a morpholino substituent and a dimethylamino group, contributing to its biological activity. The presence of the 4-methoxyphenyl group enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 343.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.38 g/mol |

| Structural Features | Triazine core, Morpholino group, Dimethylamino group, 4-Methoxyphenyl group |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The triazine ring can engage in hydrogen bonding and electrostatic interactions with target enzymes or receptors, enhancing binding affinity.

- Inhibition of Carbonic Anhydrase : Similar compounds have shown significant inhibitory effects on carbonic anhydrase, which is crucial for regulating physiological pH and fluid balance .

- Anticancer Activity : Research indicates that derivatives of morpholine exhibit anticancer properties by inhibiting tumor cell proliferation and targeting hypoxia-inducible factors (HIFs) .

Antitumor Activity

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance:

- In vitro Studies : Compounds structurally related to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide demonstrated significant inhibitory effects on ovarian cancer cell lines. For example, related morpholine compounds showed IC50 values ranging from 8.12 to 11.13 μM against carbonic anhydrase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide | TBD | Potential anticancer activity |

| Compound 1h | 9.40 | Inhibits ovarian cancer cell proliferation |

| Compound 1d | 11.13 | Inhibitory effect on carbonic anhydrase |

Case Studies

- Morpholine Derivative Study : A study focused on morpholine derivatives revealed that certain compounds significantly inhibited HIF-1α expression in cancer cells, suggesting their role as potential therapeutic agents in oncology .

- Carbonic Anhydrase Inhibition : The inhibition of carbonic anhydrase by related compounds was comparable to standard drugs like acetazolamide, indicating strong potential for drug development in treating conditions like glaucoma and edema .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Key steps include:

- Reagent Ratios: Use a 1:1.5 molar ratio of the triazine precursor to morpholine, with sodium carbonate (1.5 mol) as a base in a water/dioxane solvent system to enhance nucleophilic substitution efficiency .

- Reaction Monitoring: Track reaction completion via TLC (e.g., chloroacetylated intermediates in DMF) to minimize byproducts .

- Temperature Control: Reflux at 70–80°C for 8–9 hours after initial room-temperature stirring to ensure complete cyclization .

- Purification: Neutralize with 1 N HCl post-reaction, followed by recrystallization from ethanol to isolate high-purity crystals .

Basic: What analytical methods are recommended for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions on the triazine core and acetamide moiety, particularly the morpholino and dimethylamino groups .

- HPLC: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and quantify residual solvents .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₉H₂₇N₇O₃) and detects isotopic patterns for halogenated impurities, if any .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

- Enzyme Assays: Perform kinetic inhibition assays (e.g., IC₅₀ determination) using purified enzymes (e.g., kinases) to identify binding affinity .

- Molecular Docking: Use computational tools (AutoDock, Schrödinger) to model interactions between the triazine-morpholino scaffold and active sites, guided by X-ray crystallography data of analogous compounds .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target binding to validate docking predictions .

Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Answer:

- Substituent Variation: Replace the 4-methoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-deficient aryl groups to modulate electron density and steric effects .

- Scaffold Hybridization: Fuse the triazine core with pyrazoline or thiazole rings (e.g., via cyclocondensation) to enhance rigidity and target selectivity .

- Prodrug Modifications: Introduce hydrolyzable groups (e.g., esters) at the acetamide nitrogen to improve bioavailability and metabolic stability .

Advanced: How can researchers address solubility limitations in pharmacological assays?

Answer:

- Co-Solvent Systems: Use DMSO:PBS (1:9 v/v) or cyclodextrin-based formulations to enhance aqueous solubility without destabilizing the compound .

- Salt Formation: Synthesize hydrochloride or mesylate salts via acid-base reactions to improve crystallinity and dissolution rates .

- Micellar Encapsulation: Employ non-ionic surfactants (e.g., Tween-80) in vitro to maintain solubility during cell-based assays .

Advanced: What methods ensure regioselectivity in substitution reactions on the triazine ring?

Answer:

- Directing Groups: Use chloro or methyl groups at the 4-position of the triazine to direct nucleophilic attack (e.g., morpholine) to the 6-position .

- Catalytic Control: Apply Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for selective amination at the 2-position .

- pH Optimization: Conduct reactions in weakly basic conditions (pH 8–9) to deprotonate amines selectively, favoring substitution at less sterically hindered sites .

Advanced: What in vitro models are suitable for evaluating biological activity?

Answer:

- Cancer Cell Lines: Test antiproliferative activity against MCF-7 (breast) or A549 (lung) cells using MTT assays, with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .

- Enzyme Inhibition: Screen against recombinant kinases (e.g., PI3K or mTOR) using fluorescence-based ADP-Glo™ assays to identify inhibitory potency .

- Immune Modulation: Assess cytokine suppression in LPS-stimulated macrophages (RAW 264.7) via ELISA to evaluate anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.